3-Biphenylacetic acid, 4',5-dichloro-
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Overview
Description
3-Biphenylacetic acid, 4’,5-dichloro- is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of biphenylacetic acid, where two chlorine atoms are substituted at the 4’ and 5’ positions of the biphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’,5-dichloro- typically involves the chlorination of biphenylacetic acid. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of 3-Biphenylacetic acid, 4’,5-dichloro- may involve large-scale chlorination reactors where biphenylacetic acid is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce biphenylacetic acid derivatives with reduced functional groups.
Scientific Research Applications
3-Biphenylacetic acid, 4’,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: A similar compound with a single chlorine substitution.
3-Biphenylacetic acid, 4’,5-dimethyl-: A derivative with methyl groups instead of chlorine atoms.
Uniqueness
3-Biphenylacetic acid, 4’,5-dichloro- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The dichloro substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
75852-53-8 |
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Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2-[3-chloro-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7H2,(H,17,18) |
InChI Key |
JTPBUSTYAQQAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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